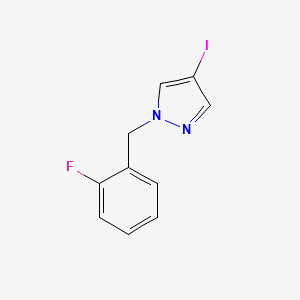

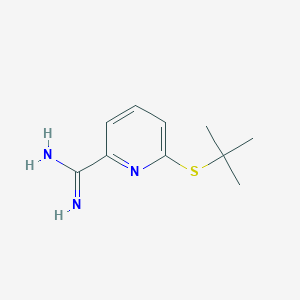

![molecular formula C12H14ClN3OS B1400054 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline CAS No. 1482722-68-8](/img/structure/B1400054.png)

4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline

Übersicht

Beschreibung

“4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline” is a chemical compound with the CAS Number: 1482722-68-8 . It has a molecular weight of 283.78 . It is in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C12H14ClN3OS/c1-12(2,3)10-15-11(18-16-10)17-9-5-4-7(14)6-8(9)13/h4-6H,14H2,1-3H3 .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 283.78 .Wissenschaftliche Forschungsanwendungen

Fungicidal and Antimicrobial Applications

- Compounds with structures similar to 4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline have shown moderate to good fungicidal activities against organisms like Fusarium oxysporum and Cercospora arachidicola Hori (Mao, Song, & Shi, 2012).

- Derivatives of 1,3,4-thiadiazole, a key component in the compound, have been studied for their antibacterial and antifungal properties, showing potential in treating various pathological conditions such as inflammation, pain, or hypertension (Ameen & Qasir, 2017).

Antitumor Activity

- Some derivatives of 1,2,4-thiadiazole have demonstrated good antitumor activity, as observed in a study where a compound showed significant inhibition against the Hela cell line (叶姣 et al., 2015).

- Novel 1,2,4-oxadiazole natural product analogs containing tert-butyl groups, which are structurally related, have been tested for antitumor activity, with some compounds exhibiting potent effects against a panel of cell lines (Maftei et al., 2013).

Applications in Organic Light Emitting Diodes (OLEDs)

- A study synthesized and tested luminescent organic materials based on donor-acceptor-donor compounds containing tert-butyl groups for application in OLEDs. These compounds showed high photoluminescence quantum yields and promising electrochemical properties for use in light-emitting diodes (Rybakiewicz et al., 2020).

Insecticidal Activity

- N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles have been designed and shown to have good insecticidal activities against pests like Plutella xylostella L. and Culex pipiens pallens, indicating potential for development as environmentally benign pest regulators (Wang et al., 2011).

The compound "this compound" and its derivatives are of significant interest in the scientific community due to their diverse applications in various research areas. Although the exact compound was not directly found in the literature, related compounds with 1,2,4-thiadiazole rings have been extensively studied for their potential in various fields. Below, I summarize the scientific research applications of compounds related to "this compound," focusing on synthesis, biological activities, and potential applications, excluding information related to drug use, dosage, and side effects as per the requirements.

Synthesis and Chemical Properties

The synthesis of 1,2,4-thiadiazole derivatives involves various chemical reactions showcasing the versatility and reactivity of these compounds. For instance, the synthesis of novel (Z)-1-tert-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone O-[2,4-dimethylthiazole (or 4-methyl-1,2,3-thiadiazole) −5-carbonyl] oximes and their fungicidal activities highlight the synthetic routes and the functionalization of thiadiazole rings to enhance biological activity (Mao, H., Song, H., & Shi, D.-Q., 2012).

Biological Activities

1,2,4-Thiadiazole derivatives exhibit a range of biological activities, including fungicidal, antimicrobial, and antitumor properties. For example, certain compounds have shown moderate to good fungicidal activities against pathogens such as Fusarium oxysporum and Cercospora arachidicola Hori, indicating their potential as agricultural fungicides (Mao, H., Song, H., & Shi, D.-Q., 2012). Additionally, thiadiazole derivatives have been explored for their antitumor activity, as seen in compounds that exhibit significant inhibition against tumor cell lines, suggesting their potential in cancer research (叶姣, 谢选青, 李康明, 刘永超, 孙利, & 胡艾希, 2015).

Potential Applications

The unique properties of 1,2,4-thiadiazole derivatives extend their potential applications beyond biological activities. For instance, their role in the synthesis of larvicidal and antimicrobial agents showcases their utility in public health for controlling mosquito populations and preventing diseases (Kumara, C., Naik, P., JagadeeshPrasad, D., AnushaG., Y., Castelino, P., MadhuKumarD., J., Laxmana, K., & Nair, A., 2015). Moreover, the exploration of 1,2,4-thiadiazole derivatives in materials science, particularly in the development of luminescent materials for organic light-emitting diodes (OLEDs), highlights the versatility of these compounds in advanced technological applications (Rybakiewicz, R., Ganczarczyk, R., Wiosna-Salyga, G., Bobowska, I., Banasiewicz, M., Charyton, M., Skorka, L., Zagorska, M., & Pron, A., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 2-amino-5-tert-butyl-1,3,4-thiadiazole (abtd), have been used in the synthesis of various bioactive compounds .

Mode of Action

Based on the properties of similar thiadiazole derivatives, it can be inferred that these compounds might interact with their targets through the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Thiadiazole derivatives have been known to disrupt processes related to dna replication, which could inhibit the replication of both bacterial and cancer cells .

Result of Action

Similar thiadiazole derivatives have shown antimicrobial activity, suggesting that this compound might also exhibit similar effects .

Biochemische Analyse

Biochemical Properties

4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiadiazole ring can form strong interactions with biomolecules such as proteins and DNA, potentially inhibiting or modifying their functions . These interactions are primarily due to the compound’s ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic amino acids in proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it can affect cellular redox states, potentially leading to oxidative stress in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with cytochrome P450 enzymes can lead to altered drug metabolism. The compound’s ability to form stable complexes with DNA can result in the inhibition of DNA replication and transcription, thereby affecting gene expression . These molecular interactions are facilitated by the compound’s structural features, such as the thiadiazole ring and the chloroaniline moiety.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can become toxic, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of precise dosage control in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially affecting its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its structural features and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and cellular function . These localization patterns are critical for understanding the compound’s mode of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-12(2,3)10-15-11(18-16-10)17-9-5-4-7(14)6-8(9)13/h4-6H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUCWIJBRFURPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=N1)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

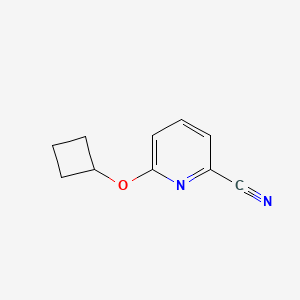

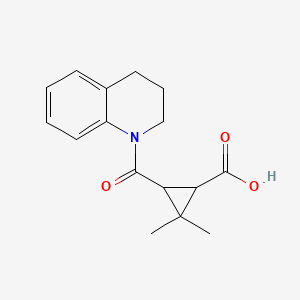

![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)

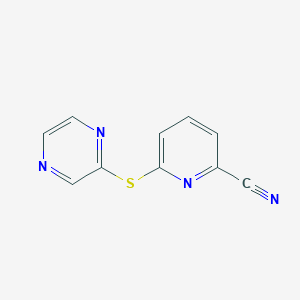

![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)

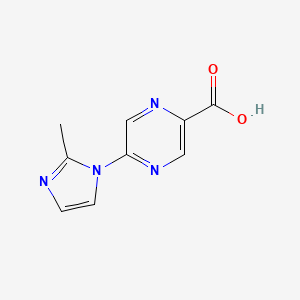

![3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1399980.png)

![3-Methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1399981.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)